molecular formula C19H34ClNO3 B4790739 1-(1-adamantyloxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride

1-(1-adamantyloxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride

Cat. No. B4790739
M. Wt: 359.9 g/mol
InChI Key: DTCZTLDUMJQXAJ-UHFFFAOYSA-N
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Description

The compound "1-(1-adamantyloxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride" pertains to a class of chemicals known for their complex molecular architecture. Such compounds often exhibit a range of chemical and physical properties due to their unique structural features, including adamantyl and morpholinyl groups.

Synthesis Analysis

The synthesis of closely related compounds involves multi-step chemical reactions, starting from base organic molecules undergoing halogenation, amination, and cyclization processes. For instance, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide showcases a complex reaction pathway involving halogenated hydrocarbon amination (Bai et al., 2012). Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 2-bromo-1-(2-fluorophenyl)-1-propanone demonstrates the importance of amination and cyclization steps in achieving the target molecule (Tan Bin, 2010).

Molecular Structure Analysis

Molecular structure analysis, often involving X-ray diffraction and computational methods like density functional theory (DFT), provides insight into the arrangement of atoms within a molecule and its electronic properties. For example, the crystal and calculated structure of a related compound was analyzed to confirm its molecular configuration and to compare geometric bond lengths and angles with DFT values, offering insights into its structural stability and reactivity (Bai et al., 2012).

properties

IUPAC Name

1-(1-adamantyloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO3.ClH/c1-13-9-20(10-14(2)23-13)11-18(21)12-22-19-6-15-3-16(7-19)5-17(4-15)8-19;/h13-18,21H,3-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCZTLDUMJQXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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